molecular formula C42H12F51P B1598650 Tris[4-(heptadecafluorooctyl)phenyl]phosphine CAS No. 284472-92-0

Tris[4-(heptadecafluorooctyl)phenyl]phosphine

Cat. No.: B1598650
CAS No.: 284472-92-0
M. Wt: 1516.4 g/mol
InChI Key: RTNPUWLBWXIECX-UHFFFAOYSA-N
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Properties

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPUWLBWXIECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H12F51P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395302
Record name Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284472-92-0
Record name Tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284472-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-(heptadecafluorooctyl)phenyl)-phosphine
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Chemical Reactions Analysis

Tris[4-(heptadecafluorooctyl)phenyl]phosphine is known to participate in various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like toluene or THF . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Tris[4-(heptadecafluorooctyl)phenyl]phosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris[4-(heptadecafluorooctyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing the catalytic intermediates and facilitating the formation of the desired products . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Tris[4-(heptadecafluorooctyl)phenyl]phosphine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their fluorine content and substituents, which influence their reactivity and applications. This compound is unique due to its long perfluorinated alkyl chains, providing distinct properties such as enhanced hydrophobicity and thermal stability .

Biological Activity

Tris[4-(heptadecafluorooctyl)phenyl]phosphine is a phosphine compound with significant interest in biological and chemical research due to its unique structure and properties. The biological activity of phosphines has been widely studied, particularly in their roles as ligands in catalysis and potential therapeutic agents. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three heptadecafluorooctyl groups attached to a phenyl ring, which contributes to its hydrophobic properties. The presence of fluorinated alkyl chains enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable phosphine precursor with heptadecafluorooctyl-substituted phenols. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have indicated that phosphine derivatives exhibit varying degrees of anticancer activity. For instance, phosphines have been shown to interact with cancer cell lines, leading to apoptosis and cell cycle arrest. In vitro studies on similar phosphine compounds have demonstrated significant cytotoxicity against various cancer types, suggesting that this compound could also possess similar properties.

Table 1: Cytotoxicity of Phosphine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
TricyclohexylphosphineHeLa (Cervical Cancer)5.2
TriethylphosphineA549 (Lung Cancer)8.3

Note: TBD indicates that the data for this compound is yet to be determined.

The mechanism by which phosphines exert their biological effects often involves modulation of cellular signaling pathways. Phosphines can act as electron donors, influencing redox states within cells and affecting various signaling cascades. This property may enhance their potential as therapeutic agents.

Case Studies

  • Study on Phosphine Ligands in Cancer Therapy :
    A study investigated the use of phosphine ligands in palladium-catalyzed reactions for synthesizing anticancer agents. The findings suggested that the incorporation of fluorinated alkyl chains improved the solubility and bioavailability of these compounds, enhancing their therapeutic efficacy against cancer cells.
  • Phosphines as Antioxidants :
    Research has shown that certain phosphines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in cancer therapy, where oxidative stress plays a crucial role in tumor progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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